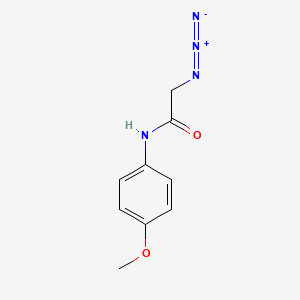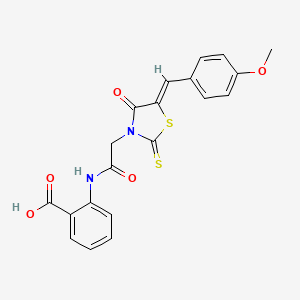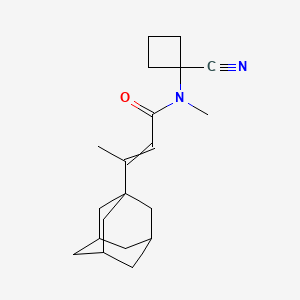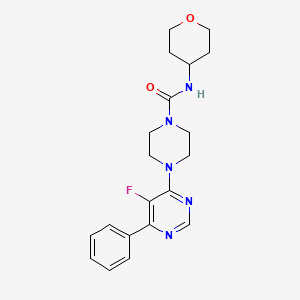![molecular formula C20H17FN4OS B2940028 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-10-4](/img/structure/B2940028.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinolin-2(1H)-one ring, a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazol-6-ol moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block found in many naturally occurring compounds . The thiazolo[3,2-b][1,2,4]triazol-6-ol moiety is another significant part of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of various thiazolo[3,2-b][1,2,4]triazole derivatives, revealing their complex structures and potential as bioactive molecules. For instance, novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the fluoroquinazolinyl moiety were designed and synthesized. These compounds were evaluated as antimicrobial agents in agriculture, demonstrating significant antibacterial activities against certain pathogens (Ding et al., 2021).
Antimicrobial Activity
- Several derivatives have shown promising antimicrobial properties. A study on thiazolo[3,2-b]-1,2,4-triazole derivatives reported their evaluation against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents. Some compounds exhibited excellent antibacterial activities, suggesting their applicability in addressing agricultural pathogens and diseases (Ding et al., 2021).
Potential in Agriculture
- The antimicrobial properties of these derivatives against agricultural pathogens, such as Xanthomonas oryzae pv. oryzae, indicate their potential as bactericide candidates for controlling diseases like rice bacterial blight. This showcases the possibility of using such compounds in developing more efficient agricultural antimicrobial agents, contributing to crop protection and yield improvement (Ding et al., 2021).
Antifungal and Antibacterial Potency
- Beyond agriculture, the synthesis of novel thiazolo[3,2-b]-1,2,4-triazole derivatives also opens up avenues for medical research, especially in developing new antimicrobial therapies. Their potency against fungi and bacteria suggests potential applications in treating infections resistant to current antibiotics (Ding et al., 2021).
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The 3,4-dihydroisoquinolin-2(1H)-one unit, in particular, has been identified as a valuable scaffold for the development of new reactions due to its potential synthetic applications and pharmaceutical value .
Propiedades
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJWWNSJMRYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)



![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
![(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939960.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2939961.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939963.png)

![3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)

![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)